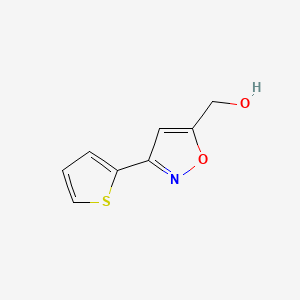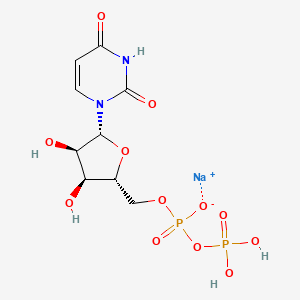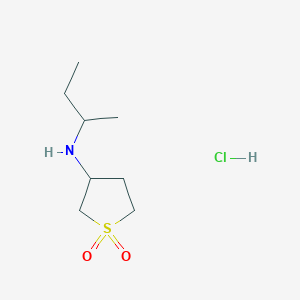![molecular formula C15H20N2O B2524990 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 382612-23-9](/img/structure/B2524990.png)
3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical and Pharmacological Effects
Research into the biochemical and pharmacological applications of compounds structurally related to 3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has focused on their effects within biological systems, interaction with cellular pathways, and potential therapeutic uses. Notably, the scientific community has investigated related aromatic amines and heterocyclic compounds for their roles in disease treatment, biochemical processes, and as potential drug candidates due to their unique chemical properties.
Nutritional Aspects and Carcinogenic Potential : Studies have examined food-derived heterocyclic amines (HAs), like those structurally related to the compound , for their potential etiologic role in human cancers, including breast cancer. These compounds form in cooked meats and have been linked to DNA adducts in the mammary gland, suggesting a carcinogenic potential that merits further research for mitigation strategies in dietary consumption (Snyderwine, 1994).
Pharmacological Properties of Phenolic Acids : Chlorogenic Acid (CGA), a phenolic compound, exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This research underscores the potential of structurally similar compounds in treating a range of conditions, from cardiovascular diseases to diabetes (Naveed et al., 2018).
Applications in Organic Synthesis : The versatility of amino-1,2,4-triazoles as raw materials in fine organic synthesis, including pharmaceuticals and agricultural products, highlights the significant role of similar nitrogen-containing heterocycles in developing new chemical entities for various industries (Nazarov et al., 2021).
Flavour Formation in Foods : Research on branched chain aldehydes, produced from amino acids in food, elucidates the importance of such compounds in flavor science. This knowledge aids in the control and enhancement of food flavor profiles, emphasizing the connection between chemical structure and sensory properties (Smit et al., 2009).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets in a way that inhibits or promotes certain biological processes . For instance, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or kill cancer cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above . For example, some indole derivatives have been found to inhibit enzymes involved in the replication of viruses, reduce the production of pro-inflammatory cytokines, or induce apoptosis in cancer cells .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, such as inhibiting viral replication, reducing inflammation, or killing cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-amino-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10-4-5-14(13(16)6-10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPUKHFQXSMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)
![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)
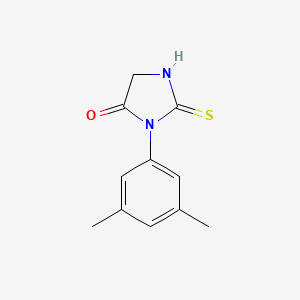
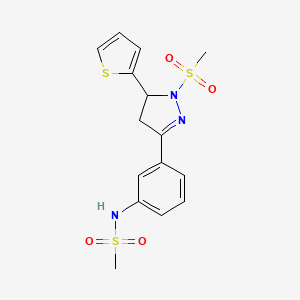
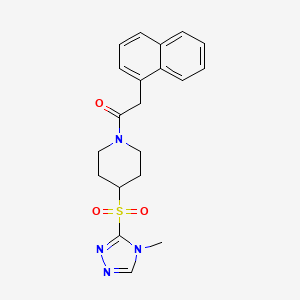
![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)
![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)
![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)
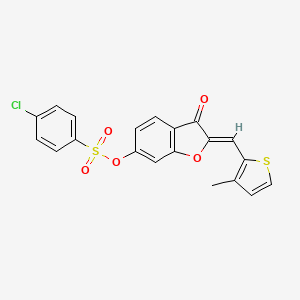
![tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate](/img/structure/B2524923.png)
